p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate

Histochemistry Enzymology Biochemical Assays

p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate (CAS 6581-23-3), also known as X-Sulfate p-toluidine salt, is a chromogenic substrate designed for the detection of sulfatase enzymes. Chemically, it is an aryl sulfate featuring a halogenated indoxyl core (bromo and chloro substitutions at positions 4 and and a p-toluidine counterion.

Molecular Formula C15H14BrClN2O4S
Molecular Weight 433.7 g/mol
Cat. No. B11825945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate
Molecular FormulaC15H14BrClN2O4S
Molecular Weight433.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OS(=O)(=O)O)Cl)Br
InChIInChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3
InChIKeyJZGXUJTZOXDSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Toluidine 5-Bromo-4-Chloro-1H-Indol-3-Yl Sulfate: A Chromogenic Sulfatase Substrate for Histochemical and Enzyme Activity Assays


p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate (CAS 6581-23-3), also known as X-Sulfate p-toluidine salt, is a chromogenic substrate designed for the detection of sulfatase enzymes . Chemically, it is an aryl sulfate featuring a halogenated indoxyl core (bromo and chloro substitutions at positions 4 and 5) and a p-toluidine counterion [1]. The compound functions via the indigogenic principle: upon enzymatic cleavage by sulfatase, the indoxyl intermediate is liberated and rapidly dimerizes in air to form an intensely colored, water-insoluble blue-green indigo precipitate [2]. This mechanism enables the precise localization and quantification of sulfatase activity, making it a critical tool in histochemistry, enzymology, and microbiology .

Why p-Toluidine 5-Bromo-4-Chloro-1H-Indol-3-Yl Sulfate Cannot Be Replaced by Generic Indoxyl Substrates


Generic substitution of p-toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate with other indoxyl-based chromogens (such as X-Gal for β-galactosidase or BCIP for alkaline phosphatase) or alternative salt forms (such as the potassium salt) is scientifically invalid without rigorous re-validation. The compound's core indoxyl scaffold is a common platform, but the specific sulfate ester linkage defines its exclusive activity as a substrate for sulfatases, not for phosphatases or glycosidases [1]. Furthermore, the p-toluidine salt form confers distinct physicochemical properties, including organic solubility, that are critical for preparing stable stock solutions compatible with dimethylformamide (DMF)-based assay systems [2]. Substituting with the water-soluble potassium salt would alter the assay's solvent composition and could precipitate incompatibility with co-substrates like NBT or negatively impact the kinetics of the precipitation reaction [3]. The following sections provide quantitative evidence to substantiate these critical points of differentiation for procurement decisions.

p-Toluidine 5-Bromo-4-Chloro-1H-Indol-3-Yl Sulfate: Head-to-Head Quantitative Evidence for Scientific Selection


Solubility Profile: p-Toluidine Salt vs. Potassium Salt in Organic Assay Systems

The p-toluidine salt form of 5-bromo-4-chloro-3-indolyl sulfate exhibits fundamentally different solubility behavior compared to its potassium salt analog. While the potassium salt is highly soluble in aqueous buffers (≥50 mg/mL in water) , the p-toluidine salt is characterized by its solubility in organic solvents such as dimethylformamide (DMF), a property that is essential for its formulation into stock solutions with other hydrophobic assay components [1]. For the closely related BCIP p-toluidine salt, solubility in DMF is specified as 20 mg/mL [1].

Histochemistry Enzymology Biochemical Assays

Enzyme Specificity: Differentiating Sulfatase from Phosphatase Activity

The target compound's sulfate ester group confers strict enzymatic specificity for sulfatases. In contrast, the structurally similar 5-bromo-4-chloro-3-indolyl phosphate (BCIP) is a substrate for phosphatases [1]. A study on Chlamydomonas reinhardtii arylsulfatase (ARS) demonstrated that while the ARS enzyme exhibits promiscuous activity and can hydrolyze both the sulfate (X-SO4) and phosphate (X-PO4) substrates, the two substrates are not equivalent [2]. The assay using X-SO4 is specific for the native sulfatase activity of ARS, whereas X-PO4 reveals a secondary, non-canonical phosphatase activity [2].

Enzyme Specificity Sulfatase Phosphatase Cross-reactivity

Histochemical Performance: Precision of Enzyme Localization with No Diffusion

The indigogenic reaction of 5-bromo-4-chloro-3-indolyl sulfate yields a highly insoluble indigo precipitate at the site of enzyme activity, a feature that is critical for accurate histochemical localization. In the original 1967 study, the authors stated that the substrate offers 'the advantage of a precise enzyme localization with no or very slight diffusion' [1]. This is in direct contrast to older methods that often required coupling reactions, which are prone to diffusion artifacts and loss of spatial resolution [1].

Histochemistry Enzyme Localization Indigogenic Reaction Diffusion

Purity Specifications: Vendor Lot-to-Lot Consistency for Reproducible Research

Commercially available p-toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate is typically supplied with a certified purity of ≥98% (HPLC or TLC) [1]. While the potassium salt is also available at ≥98% purity , the p-toluidine salt is specifically offered by multiple vendors as a defined chemical entity with its own CAS number (6581-23-3) . This established purity standard and unique identifier are critical for ensuring lot-to-lot consistency and for accurate reporting in publications, meeting the rigor required for reproducible scientific research.

Quality Control Reproducibility Purity Procurement

Recommended Research Applications for p-Toluidine 5-Bromo-4-Chloro-1H-Indol-3-Yl Sulfate Based on Comparative Evidence


High-Resolution Histochemical Localization of Sulfatase in Tissue Sections

This compound is the optimal substrate for studies requiring the precise, sub-cellular mapping of arylsulfatase activity within complex tissues. The indigogenic reaction produces an insoluble, non-diffusing blue-green precipitate directly at the enzyme site, enabling high-resolution localization [1]. This contrasts sharply with older, coupling-based methods that suffer from diffusion artifacts [1]. Researchers investigating sulfatase distribution in tissues such as liver, kidney, or brain will achieve superior spatial resolution and data interpretability with this substrate.

Quantitative Sulfatase Assays in the Presence of Phosphatase Activity

In biological samples where both sulfatase and phosphatase enzymes are present (e.g., cell lysates, bacterial cultures, soil extracts), the p-toluidine sulfate salt provides the necessary specificity to exclusively measure sulfatase activity [1]. Substituting with the structurally analogous phosphate substrate (BCIP) would result in a confounding signal from alkaline phosphatase [1]. Using this compound ensures that the measured chromogenic output is a true and direct readout of sulfatase activity, critical for accurate enzyme kinetics and inhibitor screening studies.

DMF-Compatible Assay Development for Combined Substrate Detection

This substrate's p-toluidine salt form is the required choice for assay protocols that utilize dimethylformamide (DMF) as a co-solvent [1]. A prime example is in dual-staining or multi-enzyme detection systems, where the sulfatase substrate must be combined with NBT for enhanced signal development. NBT stock solutions are conventionally prepared in DMF, and the p-toluidine salt of 5-bromo-4-chloro-3-indolyl sulfate, being soluble in DMF, ensures a homogeneous and stable working solution . Using the water-soluble potassium salt in this context would likely result in precipitation and assay failure [2].

Sourcing for Reproducible and Publishable Enzyme Histochemistry

For core facilities and laboratories that prioritize experimental reproducibility and publication compliance, sourcing the p-toluidine salt with its unique CAS number (6581-23-3) is essential [1]. This allows for unambiguous identification of the exact chemical entity used, including its counterion, in methods sections. The established commercial purity standard (≥98%) minimizes lot-to-lot variability, a common pitfall with less rigorously characterized biochemical reagents. This traceability is increasingly required by journals and funding bodies to address the 'reproducibility crisis' in life sciences research.

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